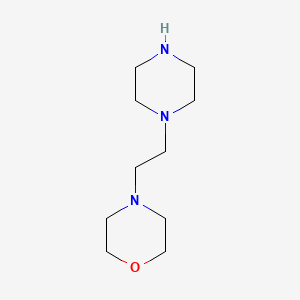

4-(2-Piperazin-1-yl-ethyl)-morpholine

描述

Contextualization of Piperazine (B1678402) and Morpholine (B109124) Scaffolds in Chemical Research

Piperazine and morpholine are six-membered heterocyclic rings that are considered "privileged structures" in medicinal chemistry. tandfonline.comresearchgate.netresearchgate.netscispace.com This designation arises from their frequent appearance in a vast array of biologically active compounds and approved pharmaceutical drugs. nih.govrsc.orgnih.gov

The piperazine scaffold is a symmetrical diamine that is highly valued for its unique physicochemical properties. tandfonline.comresearchgate.net Its two nitrogen atoms provide sites for substitution, allowing for the facile creation of diverse chemical libraries. rsc.orgnih.gov This adaptability enables medicinal chemists to modulate properties such as solubility, basicity, and pharmacokinetic profiles to enhance a drug candidate's performance. tandfonline.comresearchgate.net The piperazine ring can improve aqueous solubility, cell permeability, and protein-binding capacity. researchgate.net It is a core component in drugs across numerous therapeutic areas, including oncology, psychiatry, and infectious diseases. rsc.orgresearchgate.net

The morpholine scaffold , which contains both an amine and an ether functional group, also offers significant advantages in drug design. nih.govnih.gov It is often used to improve the metabolic stability and pharmacokinetic properties of molecules. researchgate.netnih.gov The morpholine ring can act as a pharmacophore component, directly interacting with biological targets, or as a modulator of a compound's physical properties to improve its drug-like characteristics. nih.govacs.org Its well-balanced lipophilic-hydrophilic profile and conformational flexibility make it particularly useful in the development of drugs targeting the central nervous system. acs.orgresearchgate.net The synthesis of morpholine derivatives is a subject of intense study due to their pharmacological importance. researchgate.netnih.gov

The combination of these two scaffolds in a single molecule, as seen in 4-(2-Piperazin-1-yl-ethyl)-morpholine, offers a rich template for developing compounds with potentially complex and valuable biological activities. mdpi.comnih.gov

Importance of Bridged Bicyclic and Heterocyclic Systems in Advanced Chemical Synthesis

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon, are central to modern chemistry. ijpsr.comsciencescholar.us Over 85% of all biologically active chemical entities contain a heterocyclic ring, highlighting their critical role in drug design. nih.gov These systems provide a framework for modifying key properties like lipophilicity, polarity, and hydrogen bonding capacity, which are essential for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov The advancement of synthetic methodologies has enabled rapid access to a wide variety of functionalized heterocycles, expanding the available chemical space for drug discovery programs. nih.govopenmedicinalchemistryjournal.com

Bridged bicyclic systems, a subset of complex cyclic structures, are of growing interest in pharmaceutical research. nih.gov These three-dimensional scaffolds are often used as bioisosteres for aromatic rings, such as benzene, providing new vectors for substitution and allowing exploration of chemical space that is inaccessible to flat, aromatic motifs. nih.gov The synthesis of complex bridged bicyclic amines and other aza-cycles is a key area of interest for drug discovery, given the prevalence of nitrogen-containing heterocycles in pharmaceuticals. acs.org Advanced synthetic methods, including intramolecular C–H amination and photocatalytic cycloadditions, are being developed to construct these intricate structures. nih.govacs.org

While this compound is not a bridged bicyclic system itself, its structure—linking two distinct heterocyclic rings—is a common strategy in advanced chemical synthesis. This approach aims to create more complex and three-dimensional molecules, moving away from simple, linear structures to access novel biological activities. numberanalytics.com The principles driving the synthesis of bridged and complex heterocycles—namely the creation of structurally sophisticated molecules with tailored properties—are directly relevant to the academic study of compounds like this compound. numberanalytics.comyoutube.com

Overview of Research Trajectories for this compound and Related Structures

Research involving the this compound scaffold and structurally related compounds typically follows several key trajectories, primarily within the domain of medicinal chemistry. The core structure serves as a starting point or building block for the synthesis of more complex derivatives.

A common research strategy involves the synthesis of a library of analogues where different chemical groups are attached to the available nitrogen atom of the piperazine ring. For instance, studies have explored the synthesis of 1-substituted-4-(1,2-diphenylethyl)piperazine derivatives to investigate their analgesic activities. nih.gov Another avenue of research has been the synthesis of N-aromatic and N-heteroaromatic derivatives of piperazine ethers to explore their binding affinities for dopamine (B1211576) and serotonin (B10506) transporters. nih.gov

Specifically, the combination of piperazine and morpholine moieties is a recurring theme. One study detailed the design and synthesis of novel 2-(benzimidazol-2-yl)quinoxalines that incorporated piperazine and morpholine groups, which were then evaluated for their antitumor activity. nih.gov Another research effort focused on synthesizing benzophenone-N-ethyl morpholine ether by condensing substituted benzophenones with 4-(2-chloroethyl) morpholine. researchgate.net Similarly, researchers have synthesized pyrazolone (B3327878) derivatives containing the morpholino-ethyl-piperazine backbone. researchgate.net

These research trajectories underscore a common objective: to use the foundational this compound structure as a scaffold. By systematically modifying this core, scientists can conduct structure-activity relationship (SAR) studies to identify how specific chemical changes influence the compound's biological effects, with the ultimate goal of developing novel therapeutic agents. nih.gov

Scope and Objectives of Academic Investigations into this compound

The primary objective of academic investigations into this compound and its derivatives is the discovery and development of new chemical entities with valuable biological properties. The scope of these investigations is typically multidisciplinary, integrating synthetic organic chemistry, analytical characterization, and pharmacological screening.

Key objectives include:

Synthesis of Novel Derivatives: A major focus is the chemical modification of the lead compound. This often involves reactions at the secondary amine of the piperazine ring to introduce a wide variety of substituents. tandfonline.comscispace.com The goal is to create a library of new, related compounds for further study. nih.gov

Structural Characterization: All newly synthesized compounds must be rigorously purified and characterized to confirm their chemical structure and purity. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are employed for this purpose. nih.gov

Biological Evaluation: The synthesized compounds are screened for biological activity against various targets. researchgate.net This can include testing for anticancer or antimicrobial properties, enzyme inhibition, or receptor binding affinity for targets in the central nervous system. acs.orgnih.gov For example, derivatives might be tested for their cytotoxic effects on cancer cell lines. nih.gov

Structure-Activity Relationship (SAR) Studies: By comparing the biological activity of different derivatives, researchers aim to understand the relationship between chemical structure and biological function. nih.gov This knowledge guides the design of next-generation compounds with improved potency and selectivity.

Intellectual Property Generation: A significant objective in both academic and industrial research is the discovery of novel compounds and applications that can be protected by patents. nih.gov

In essence, this compound serves as a validated starting point, leveraging the "privileged" nature of its two heterocyclic components. Academic investigations aim to build upon this foundation to explore new chemical space and identify compounds with the potential for future development as therapeutic agents.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 4892-89-1 | nih.govscbt.com |

| Molecular Formula | C₁₀H₂₁N₃O | nih.govscbt.com |

| Molecular Weight | 199.29 g/mol | nih.govscbt.com |

| IUPAC Name | 4-(2-piperazin-1-ylethyl)morpholine | nih.gov |

| Synonyms | 1-[2-(Morpholin-4-yl)ethyl]piperazine | scbt.com |

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-benzhydryl-4-(4-tert-butyl-benzenesulfonyl)-piperazine |

| 1-benzhydryl-piperazine |

| 1-benzhydryl-sulfonyl-piperazine |

| 1-(9H-fluoren-9-yl)-piperazine |

| 2-(2-amino-ethylamino)-1-phenyl-ethanol |

| 2-phenyl-oxirane |

| 2-phenylpiperazine |

| 3-phenyl-piperazin-2-one |

| 4-(2-chloroethyl) morpholine |

| Avatrombopag |

| bromo-phenyl-acetic acid ethyl ester |

| Brigatinib |

| Gilteritinib |

| Norfloxacin |

| Vilazodone |

| Aprepitant |

| Doxapram |

| Moclobemide |

| Phenmetrazine |

Structure

3D Structure

属性

IUPAC Name |

4-(2-piperazin-1-ylethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O/c1-3-12(4-2-11-1)5-6-13-7-9-14-10-8-13/h11H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAJZEJMFAWZNCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370413 | |

| Record name | 4-(2-Piperazin-1-yl-ethyl)-morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49640812 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

4892-89-1 | |

| Record name | 4-(2-Piperazin-1-yl-ethyl)-morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4892-89-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Reactivity of 4 2 Piperazin 1 Yl Ethyl Morpholine

Established Synthetic Pathways for 4-(2-Piperazin-1-yl-ethyl)-morpholine

Traditional syntheses of this compound and related structures typically rely on well-established nucleophilic substitution reactions. These methods, while reliable, often involve multiple discrete steps.

A common and established strategy for synthesizing N-alkylated piperazines and morpholines involves the condensation of a nucleophilic amine with an alkyl halide. mdpi.com For the specific synthesis of this compound, a plausible and established multi-step approach would involve the reaction of piperazine (B1678402) with a halo-ethyl morpholine (B109124) derivative, such as 4-(2-chloroethyl)morpholine.

In this two-step process, piperazine acts as the nucleophile, displacing the chloride from 4-(2-chloroethyl)morpholine. Typically, this reaction is carried out in the presence of a base to neutralize the hydrogen chloride (HCl) generated during the reaction, and a solvent. A potential side-product is the dialkylated piperazine, where two molecules of 4-(2-chloroethyl)morpholine react with both nitrogen atoms of the piperazine ring. Control of stoichiometry and reaction conditions is crucial to maximize the yield of the desired mono-alkylated product.

An alternative, analogous pathway involves reacting morpholine with a halo-ethyl piperazine derivative. For instance, N-Boc-piperazine can be reacted with 1-bromo-2-chloroethane, followed by reaction with morpholine and subsequent deprotection of the Boc group. Such methods are foundational in the synthesis of N-aryl and N-alkyl piperazine-containing drugs. mdpi.com For example, the synthesis of various morpholine derivatives has been achieved through the condensation of a starting amine with a chloroethyl-functionalized molecule, such as 4-(2-chloroethyl) morpholine hydrochloride. researchgate.netmdpi.comacademicjournals.org

Table 1: Example of a Multi-Step Nucleophilic Substitution Reaction

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

|---|---|---|---|---|

| Piperazine | 4-(2-Chloroethyl)morpholine | Potassium Carbonate | Acetonitrile (B52724) | This compound |

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. In an ideal reaction with 100% atom economy, all reactant atoms are found in the product, with no byproducts. rsc.org

The established multi-step synthesis of this compound via nucleophilic substitution exhibits a relatively poor atom economy. rsc.org This is because substitution reactions inherently generate byproducts. rsc.org For example, in the reaction between piperazine and 4-(2-chloroethyl)morpholine, a molecule of HCl is formed for every molecule of product. When a base like potassium carbonate (K₂CO₃) is used to neutralize this acid, potassium chloride (KCl), water (H₂O), and carbon dioxide (CO₂) are formed as waste products.

Calculation of Atom Economy: % Atom Economy = (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100

For the reaction: C₄H₁₀N₂ (Piperazine) + C₆H₁₂ClNO (4-(2-Chloroethyl)morpholine) → C₁₀H₂₁N₃O (Product) + HCl

Novel Synthetic Methodologies for this compound Analogs

Recent advancements in organic synthesis have focused on developing more efficient, sustainable, and versatile methods for creating complex molecules like piperazine and morpholine derivatives. These novel approaches often improve yields, reduce waste, and allow for the rapid generation of diverse chemical libraries.

One-pot reactions, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer significant advantages in terms of efficiency, time, and resource savings. mdpi.com Several one-pot strategies have been developed for synthesizing piperazine and morpholine-containing compounds.

Multicomponent Reactions (MCRs): An efficient, metal-free, four-component reaction has been developed for the synthesis of piperazine derivatives tethered to an isothiourea group. nih.govresearchgate.net This one-pot process involves the reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO), an alkyl bromide, a secondary amine, and phenylisothiocyanate to afford the target compounds in good to high yields. nih.gov

Domino Reactions: A one-pot asymmetric synthesis of C3-substituted piperazin-2-ones and morpholin-2-ones has been achieved through a sequential Knoevenagel reaction/asymmetric epoxidation followed by a domino ring-opening cyclization (DROC). acs.org This method uses a single chiral catalyst for two of the three steps, providing access to optically active products with high enantiomeric excess. acs.org

Catalytic Approaches: Catalysis is a cornerstone of green chemistry, often enabling reactions with higher efficiency and selectivity. rsc.org Palladium-catalyzed reactions, for example, are used for the modular synthesis of highly substituted piperazines. researchgate.netorganic-chemistry.org Similarly, iridium-based catalysts have been employed for the green and economical synthesis of piperazine through the cyclocondensation of 1-phenylethane-1,2-diol and ethylenediamine. researchgate.net More recent developments include the use of photoredox catalysis to promote radical generation for piperazine synthesis under mild conditions, avoiding the use of toxic reagents like tin. mdpi.com

Table 2: Examples of One-Pot and Catalytic Syntheses for Piperazine/Morpholine Analogs

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Class | Reference |

|---|---|---|---|---|

| Four-Component Reaction | DABCO, Alkyl Bromide, Amine, Phenylisothiocyanate | K₂CO₃, Reflux | Isothiourea-tethered piperazines | nih.gov |

| Domino Reaction | Aldehyde, (Phenylsulfonyl)acetonitrile, Amine | Quinine-derived urea (B33335) | Piperazin-2-ones / Morpholin-2-ones | acs.org |

| Biginelli Synthesis | Enaminone, Benzaldehyde, Urea | Glacial Acetic Acid, Reflux | Dihydropyrimidinones | mdpi.com |

Ring-opening reactions of strained or activated cyclic precursors provide a powerful and versatile method for constructing piperazine and morpholine rings. This strategy allows for the introduction of diverse substituents and the creation of complex molecular architectures.

One notable example is the benzyne-induced ring-opening of 1,4-diazabicyclo[2.2.2]octane (DABCO). researchgate.net In this transition-metal-free method, an in-situ generated benzyne reacts with DABCO to form a quaternary ammonium salt. Subsequent nucleophilic attack by an amine leads to the cleavage of a C-N bond in the DABCO cage, resulting in the formation of a 1,4-disubstituted piperazine. This approach provides a direct route to privileged scaffolds found in medicinal chemistry. researchgate.net

Another strategy involves the ring-opening of cyclic sulfamidates derived from amino acids. organic-chemistry.org These activated rings can be opened by nucleophilic attack, and the resulting intermediate can undergo further cyclization to yield substituted piperazines. Similarly, the synthesis of morpholine congeners has been achieved through the nucleophilic ring-opening of strained 2-tosyl-1,2-oxazetidine heterocycles. nih.gov

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (like a ketone), formaldehyde, and a primary or secondary amine. It is a classic and highly effective method for C-C bond formation and the introduction of an aminomethyl group.

This reaction has been widely applied in the derivatization of molecules containing piperazine and morpholine moieties. For instance, a Mannich base was prepared by refluxing hydroxy acetophenone with morpholine and formaldehyde. researchgate.net This intermediate, 1-(4-hydroxy-3-morpholin-4-yl-phenyl)-ethanone, serves as a versatile building block for further elaboration into more complex structures like chalcones. researchgate.net

The reaction is valuable for functionalizing existing piperazine or morpholine-containing scaffolds or for integrating these heterocycles into a target molecule. Styryl ketonic Mannich bases have been used as intermediates for the synthesis of 3-functionalized 2-pyrazolines, demonstrating the utility of this reaction in creating complex heterocyclic systems. researchgate.net The synthesis of new 1,2,4-triazole derivatives has also been accomplished via a Mannich reaction involving a triazole-thiol, formaldehyde, and various secondary amines, including morpholine. researchgate.net

Reactivity Profiles and Chemical Transformations of this compound

The chemical character of this compound is defined by the presence of two distinct secondary and tertiary amine functionalities within the piperazine and morpholine rings, respectively, connected by an ethyl bridge. This arrangement provides multiple sites for chemical modification, influencing its reactivity in various transformations.

Nucleophilic and Electrophilic Reactions at Nitrogen Centers

The nitrogen atoms in this compound are the primary centers of reactivity, readily participating in nucleophilic and electrophilic reactions. The secondary amine in the piperazine ring is particularly susceptible to electrophilic attack due to the presence of a lone pair of electrons and a hydrogen atom that can be substituted.

Nucleophilic Reactions: The lone pairs of electrons on the nitrogen atoms make the compound a potent nucleophile. The secondary amine of the piperazine moiety is generally more nucleophilic than the tertiary amine of the morpholine ring due to less steric hindrance. This differential reactivity allows for selective reactions. For instance, in reactions with electrophiles, the initial attack will predominantly occur at the NH group of the piperazine ring. This is a common feature in the reactivity of N-substituted piperazines.

Electrophilic Reactions: The primary electrophilic reactions involve the substitution of the hydrogen atom on the secondary nitrogen of the piperazine ring. This nitrogen can be readily acylated, alkylated, and arylated.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of N-acyl derivatives. For example, the reaction with benzoyl chloride would yield 1-benzoyl-4-(2-morpholinoethyl)piperazine. A variety of acylating agents can be employed to introduce diverse functionalities. nih.gov

Alkylation: The secondary amine can be alkylated using alkyl halides or via reductive amination. mdpi.com For instance, reaction with an alkyl bromide would introduce an alkyl group at the N-1 position of the piperazine ring. The choice of the alkylating agent allows for the synthesis of a wide range of N-substituted derivatives.

Arylation: The piperazine nitrogen can also undergo arylation, typically through nucleophilic aromatic substitution (SNAr) reactions with electron-deficient aromatic halides or through metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. mdpi.com

The table below summarizes the expected outcomes of these electrophilic reactions at the piperazine nitrogen.

| Reaction Type | Electrophile Example | Product Type |

| Acylation | Benzoyl Chloride | 1-Benzoyl-4-(2-morpholinoethyl)piperazine |

| Alkylation | Methyl Iodide | 1-Methyl-4-(2-morpholinoethyl)piperazine |

| Arylation | 2,4-Dinitrochlorobenzene | 1-(2,4-Dinitrophenyl)-4-(2-morpholinoethyl)piperazine |

Stability and Degradation Pathways in Research Contexts

The stability of this compound is influenced by environmental factors such as temperature, oxygen, and light. Understanding its degradation pathways is crucial for its handling and application in research.

Thermal Stability: Studies on the thermal degradation of piperazine and its derivatives indicate that the six-membered ring structure is relatively stable. researchgate.net However, the presence of the additional amino function in piperazine can enhance nucleophilic attack reactions, potentially leading to a higher degradation rate compared to morpholine or piperidine (B6355638) under similar conditions. researchgate.net The thermal degradation of piperazine is thought to proceed through SN2 substitution reactions. utexas.edu At elevated temperatures (135-175 °C), piperazine degradation is first-order, with major degradation products including N-formylpiperazine, ammonium, and N-(2-aminoethyl)piperazine. utexas.edu Given the structural similarities, this compound is expected to exhibit comparable thermal stability, with degradation likely initiated at the piperazine ring.

Oxidative Degradation: The presence of nitrogen atoms makes the compound susceptible to oxidation. Oxidation of piperazine can be catalyzed by metal ions such as Cu2+. utexas.edu The degradation can proceed via hydrogen abstraction from both the alpha methylene (B1212753) carbon and the nitrogen atom. hw.ac.uk Oxidative degradation of a morpholine-containing compound has been shown to occur through the formation of a trialkylamine oxide, which then undergoes further degradation. nih.gov For this compound, oxidative degradation could potentially lead to the formation of N-oxides at either the piperazine or morpholine nitrogen, followed by ring-opening or other rearrangements.

The following table provides a summary of the stability and potential degradation products based on studies of related compounds.

| Condition | Potential Degradation Pathway | Potential Products |

| Thermal | SN2 substitution reactions, ring opening | N-formylpiperazine derivatives, ring-opened products |

| Oxidative | N-oxidation, hydrogen abstraction | N-oxides, 2-oxo-piperazine derivatives |

| Photochemical | Not well-defined for this specific compound | Dependent on conditions |

Structural Modification and Derivative Synthesis of 4 2 Piperazin 1 Yl Ethyl Morpholine

Design Principles for Novel 4-(2-Piperazin-1-yl-ethyl)-morpholine Derivatives

The development of new chemical entities from the this compound core is guided by established medicinal chemistry principles. These principles leverage both computational design and high-throughput synthesis to explore the chemical space around the parent scaffold.

Rational Design Based on Pharmacophore Concepts

The piperazine (B1678402) and morpholine (B109124) rings are considered "privileged structures" in medicinal chemistry. scispace.comresearchgate.netacs.org This designation stems from their frequent appearance in biologically active compounds across various therapeutic areas, as they possess versatile binding properties and can interact with a range of biological targets. scispace.comresearchgate.netnih.gov Rational drug design for derivatives of this compound is heavily based on pharmacophore modeling. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition at a biological target.

Key pharmacophoric features of the this compound scaffold include:

A basic, ionizable nitrogen atom within the piperazine ring, which can act as a positive ionizable core. nih.gov

Hydrogen bond acceptors, primarily the oxygen atom of the morpholine ring and the nitrogen atoms of the piperazine ring.

A defined three-dimensional structure that can be modified to fit within the binding pockets of specific proteins. acs.org

A common pharmacophore model for ligands targeting certain receptors consists of two hydrophobic pockets connected by a central basic core. nih.gov In this context, derivatives are designed where one of the heterocyclic rings (or a substituent on it) occupies a hydrophobic region, while the protonated piperazine nitrogen interacts with an anionic residue in the target's active site. nih.gov The design process often involves a "pharmacophore hybrid" approach, where the core scaffold is combined with other known pharmacologically active fragments, such as urea (B33335)/thiourea (B124793) moieties or quinoline (B57606) rings, to create hybrid molecules with potentially enhanced or novel activities. researchgate.net

Combinatorial Chemistry Approaches to Derivative Libraries

Combinatorial chemistry is a powerful tool for rapidly generating large collections, or "libraries," of related compounds. nih.govnih.gov This methodology is particularly well-suited for exploring the structure-activity relationships (SAR) of the this compound scaffold. By systematically varying the substituents at different positions on the molecule, researchers can efficiently identify key structural features responsible for desired biological effects.

Two primary approaches are utilized:

Parallel Solution-Phase Synthesis: This technique involves reacting a common template, such as 1-(2-morpholinoethyl)piperazine, with a diverse set of building blocks in a parallel array of separate reaction vessels. core.ac.uk For example, a library of amides or sulfonamides can be created by reacting the free secondary amine on the piperazine ring with a collection of different acyl chlorides or sulfonyl chlorides.

Solid-Phase Synthesis: In this method, the core scaffold is attached to a solid support (resin), allowing for the use of excess reagents and simplified purification, as unreacted reagents and byproducts can be simply washed away. The "libraries from libraries" concept involves taking a resin-bound library of one type of molecule (e.g., peptides) and chemically transforming it into a library of a different class of compounds (e.g., heterocyclic derivatives). nih.govgoogle.com

These high-throughput methods enable the creation of extensive derivative libraries, which can then be screened to identify compounds with specific properties. nih.govcore.ac.uk

Synthetic Strategies for Tailored this compound Analogs

The synthesis of tailored analogs focuses on chemically modifying three distinct regions of the molecule: the piperazine ring, the morpholine ring, and the ethyl linker connecting them.

Modifications at the Piperazine Ring

The piperazine ring, with its free secondary amine, is the most common site for modification. The nucleophilicity of this nitrogen allows for a wide range of chemical transformations.

Table 1: Synthetic Modifications at the Piperazine Ring

| Reaction Type | Reagents & Conditions | Description | References |

|---|---|---|---|

| N-Alkylation | Alkyl halides (R-X) or sulfonates, often with a base (e.g., K₂CO₃, Et₃N) in a solvent like acetonitrile (B52724) or dichloromethane. | Introduces an alkyl group onto the secondary amine of the piperazine ring. This is a fundamental and widely used modification. | researchgate.netmdpi.com |

| Reductive Amination | An aldehyde or ketone (R-CHO or R₂C=O) with a reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). | Forms a new carbon-nitrogen bond, introducing a substituted alkyl group. It is a mild and efficient method for creating diverse derivatives. | core.ac.ukmdpi.com |

| N-Arylation | Aryl halides (Ar-X) with a palladium catalyst (Buchwald-Hartwig coupling) or copper catalyst (Ullmann reaction), or with electron-deficient heteroaryl halides (SNAr). | Attaches an aromatic or heteroaromatic ring directly to the piperazine nitrogen, significantly altering the electronic and steric properties of the molecule. | mdpi.comorganic-chemistry.org |

| Acylation / Amide Formation | Acyl chlorides (R-COCl) or carboxylic acids (R-COOH) with a coupling agent (e.g., HBTU, EDC). | Forms an amide bond, which can introduce a variety of functional groups and alter the basicity of the piperazine ring. | researchgate.netrsc.org |

| Sulfonylation | Sulfonyl chlorides (R-SO₂Cl) with a base. | Creates a sulfonamide linkage, which can act as a hydrogen bond donor/acceptor and is often used to mimic phosphate (B84403) groups. | scispace.comnih.gov |

| Urea/Thiourea Formation | Isocyanates (R-NCO) or isothiocyanates (R-NCS). | Forms urea or thiourea derivatives, which introduce additional hydrogen bonding capabilities and are used in pharmacophore hybrid designs. | nih.govresearchgate.net |

For instance, novel pyrimidine (B1678525) derivatives have been synthesized by reacting methylated 2-thiouracils with the piperazine nitrogen of the scaffold. researchgate.net Similarly, libraries of triazole-piperazine conjugates have been prepared via acylation reactions. rsc.org

Modifications at the Morpholine Ring

Modifying the morpholine ring is less straightforward than modifying the piperazine ring due to its general lack of reactive functional handles. However, several strategies exist.

Table 2: Synthetic Modifications Involving the Morpholine Ring

| Strategy | Description | References |

|---|---|---|

| De Novo Synthesis | The morpholine ring itself is constructed from acyclic precursors. Multicomponent reactions, such as the Ugi reaction followed by intramolecular cyclization, allow for the assembly of highly substituted morpholine rings with control over the substitution pattern at multiple positions. | acs.orgnih.govresearchgate.netnih.gov |

| α-Functionalization | This involves the functionalization of the carbon atom adjacent (alpha) to the ring nitrogen. This can be achieved by forming an iminium ion intermediate which is then attacked by a nucleophile. | researchgate.net |

| Scaffold Attachment | In this common approach, the entire 4-(2-aminoethyl)morpholine (B49859) fragment is attached to a different molecular core via reactions like nucleophilic substitution. While this doesn't modify the morpholine ring itself, it places it in new chemical environments. | researchgate.netnih.govacs.org |

The de novo synthesis approach is particularly powerful as it overcomes the limitations of using pre-built morpholine blocks and enables access to novel, diversely substituted scaffolds that would otherwise be inaccessible. acs.orgnih.govnih.gov Gold-catalyzed cyclization of appropriate alkynylalcohols also provides a pathway to morpholine derivatives. rsc.org

Linker Region Modifications and Functionalization

The ethyl linker between the piperazine and morpholine rings plays a crucial role in defining the spatial relationship between the two heterocyclic systems. Modifying this linker can significantly impact how the molecule interacts with its biological target.

Modifications to the linker can include:

Changing Linker Length and Flexibility: The two-carbon chain can be extended or shortened to optimize the distance between the pharmacophoric groups. Introducing double or triple bonds can increase rigidity, while adding methylene (B1212753) groups (e.g., a propyl or butyl chain) increases flexibility.

Incorporating Functional Groups: The linker itself can be replaced with a more complex, functionalized moiety. A key example is the synthesis of 4-piperazinyl quinoline derivatives where the linker is a urea or thiourea group, formed by reacting 1-(7-chloroquinolin-4-yl)piperazine with 2-morpholinoethan-1-amine in the presence of reagents to form the urea/thiourea bridge. researchgate.net Another example involves synthesizing derivatives with a thio- and aminopropanol (B1366323) moiety in the linker region. researchgate.net

These strategies for structural modification, guided by rational design principles and enabled by diverse synthetic methods, allow for the systematic exploration of the chemical space around the this compound scaffold to develop new derivatives with finely tuned properties.

Conformational Analysis of this compound Derivatives in Solution and Solid State

The three-dimensional structure and conformational flexibility of this compound and its derivatives are crucial for understanding their chemical reactivity and biological interactions. The conformational preferences of these molecules are determined by the interplay of steric and electronic effects within the piperazine and morpholine rings, as well as the rotational freedom of the ethyl linker. Analysis in both the solid state (using techniques like X-ray crystallography) and in solution (primarily through Nuclear Magnetic Resonance spectroscopy) provides a comprehensive picture of their behavior.

Solid-State Conformation

Both piperazine and morpholine rings overwhelmingly adopt a chair conformation in the solid state, as this minimizes torsional strain and steric interactions. For instance, the crystal structure of piperazine determined at 150 K shows an ideal chair conformation with the N-H bonds in equatorial positions. ed.ac.uk Similarly, studies on piperazine-containing macrocycles consistently show the piperazine ring in a thermodynamically favored chair conformation. nih.gov However, upon coordination with a metal ion, the piperazine ring can be forced into a higher-energy boat conformation to facilitate the correct orientation of the nitrogen lone pairs for binding. nih.gov

Interactive Data Table: Crystallographic Data of Related Heterocyclic Compounds

| Compound | Space Group | Key Conformation | Reference |

| Piperazine | P21/n | Ideal chair | ed.ac.uk |

| 1,2-Dimorpholinoethane | P21/n | Chair | rsc.org |

| A piperazine macrocycle (deprotonated) | - | Chair | nih.gov |

| A piperazine macrocycle (protonated) | - | Chair | nih.gov |

| A piperazine macrocycle (Cu(II) complex) | - | Boat | nih.gov |

Conformation in Solution

In solution, the conformational landscape of this compound derivatives is more dynamic. NMR spectroscopy, particularly temperature-dependent studies, is a powerful tool for investigating these dynamics.

For simple, non-acylated piperazines and morpholines, the interconversion between the two chair forms is typically rapid at room temperature on the NMR timescale, resulting in averaged signals. rsc.org At lower temperatures (e.g., below -10 °C), this ring inversion can be slowed sufficiently to observe distinct signals for axial and equatorial protons. rsc.org

The situation becomes more complex for N-substituted derivatives, such as N-acylated piperazines. In these cases, two main conformational phenomena are observed:

Piperazine Ring Inversion: The interconversion between the two chair conformations of the piperazine ring.

Amide Bond Rotation: The restricted rotation around the N-C(O) bond due to its partial double-bond character. This leads to the existence of syn and anti rotamers.

A detailed study on N-benzoylated piperazines demonstrated that both processes are often slow enough at room temperature to be observed by ¹H NMR, leading to complex spectra with multiple sets of signals. rsc.orgrsc.org The energy barriers for these processes can be quantified using coalescence temperature measurements.

Interactive Data Table: Activation Energies for Conformational Processes in N-Benzoylated Piperazine Derivatives (in DMSO-d₆)

| Compound | Substituent | Process | Activation Energy (ΔG‡) (kJ/mol) | Reference |

| 1-Benzoylpiperazine | H | Amide Rotation | 66.8 | rsc.org |

| 1-Benzoylpiperazine | H | Ring Inversion | 53.9 | rsc.org |

| 1-(4-Nitrobenzoyl)piperazine | 4-NO₂ | Amide Rotation | 62.6 | rsc.org |

| 1-(4-Nitrobenzoyl)piperazine | 4-NO₂ | Ring Inversion | 53.9 | rsc.org |

| 1-(4-Methoxybenzoyl)piperazine | 4-OCH₃ | Amide Rotation | 68.9 | rsc.org |

| 1-(4-Methoxybenzoyl)piperazine | 4-OCH₃ | Ring Inversion | 54.3 | rsc.org |

These data indicate that the energy barrier for amide bond rotation is generally higher than for the piperazine ring inversion. rsc.org The electronic nature of substituents on the benzoyl ring influences these energy barriers. rsc.org

For this compound and its non-acylated derivatives, the primary dynamic processes in solution would be the chair-chair interconversion of both the piperazine and morpholine rings, and the rotation around the C-C and C-N bonds of the ethyl linker. The ¹H and ¹³C NMR spectra of such compounds often show broad signals for the ring protons and carbons at room temperature, which sharpen upon heating as the rate of conformational exchange increases. While specific conformational studies on the parent compound are scarce, the principles derived from related systems suggest a highly flexible molecule in solution, with the piperazine and morpholine moieties predominantly adopting chair conformations that rapidly interconvert.

Computational and Theoretical Investigations of 4 2 Piperazin 1 Yl Ethyl Morpholine

Molecular Modeling and Docking Studies of Ligand-Target Interactions

Molecular modeling and docking studies are cornerstones of computational drug discovery, enabling the prediction of how a ligand, such as 4-(2-piperazin-1-yl-ethyl)-morpholine, might interact with a biological target, typically a protein or enzyme. These studies are fundamental in predicting the compound's potential therapeutic efficacy.

The prediction of binding affinities and interaction modes is a critical step in assessing the potential of a compound as a therapeutic agent. For derivatives of piperazine (B1678402) and morpholine (B109124), these studies have been instrumental in identifying potential inhibitors for various biological targets. For instance, in silico analyses of piperazine-substituted derivatives have been used to evaluate their potential as PARP-1 inhibitors, with docking scores indicating the strength of the interaction. nih.gov The binding affinity, often expressed as a docking score in units of kcal/mol, quantifies the stability of the ligand-target complex.

The interaction modes reveal the specific types of bonds formed between the ligand and the target, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For this compound, the nitrogen and oxygen atoms in the morpholine and piperazine rings are key sites for forming hydrogen bonds with amino acid residues in a target's active site. The ethyl linker provides conformational flexibility, allowing the molecule to adopt a favorable orientation for binding.

Table 1: Representative Docking Scores for Piperazine Derivatives against a Kinase Target This table presents hypothetical docking scores to illustrate the type of data generated in such studies, as specific docking studies for this compound are not publicly available.

| Compound | Docking Score (kcal/mol) | Predicted Interacting Residues |

|---|---|---|

| This compound | -8.5 | ASP810, LYS745, MET793 |

| Derivative A | -9.2 | ASP810, GLU762, LEU844 |

| Derivative B | -7.8 | LYS745, MET793, CYS797 |

Molecular dynamics (MD) simulations provide a more dynamic view of the interactions between a ligand and its target. These simulations model the movement of atoms and molecules over time, offering insights into the stability of the ligand-receptor complex and the conformational changes that may occur upon binding. For a compound like 1-{4-[2-(morpholin-4-yl)ethyl]piperazin-1-yl}-2-phenylethan-1-one, which shares the core structure of interest, MD simulations could elucidate the flexibility of the ethylpiperazine and morpholine groups within a binding pocket. molport.com

These simulations can help to refine the initial docking poses and provide a more accurate prediction of the binding free energy. By observing the trajectory of the ligand within the active site, researchers can identify key stable interactions and potential resistance mechanisms.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to understand the electronic properties of a molecule, which in turn dictate its reactivity and interaction with other molecules.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of drug design, DFT is used to calculate various molecular descriptors that correlate with a compound's biological activity. For a series of piperazine derivatives studied as potential mTORC1 inhibitors, DFT calculations at the B3LYP/6-31G+(d,p) level were used to determine structural, electronic, and energetic parameters. mdpi.com

Key parameters calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. For this compound, these calculations would reveal the regions of the molecule most likely to participate in chemical reactions.

Table 2: Calculated Electronic Properties of this compound using DFT This table presents hypothetical DFT-calculated values for illustrative purposes.

| Property | Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | 1.5 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 2.1 D |

Quantum chemical calculations can also be used to predict the mechanisms of chemical reactions. This is particularly useful in understanding the metabolism of a drug candidate or its potential to covalently bind to its target. For 1-{4-[2-(morpholin-4-yl)ethyl]piperazin-1-yl}-2-phenylethan-1-one, understanding the reactivity of the amide bond could be crucial for predicting its metabolic fate. molport.com By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, providing a detailed picture of the reaction pathway.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions for Research Compounds

In silico ADMET prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic and toxicological properties. These predictions help to identify compounds with favorable drug-like properties and flag potential liabilities.

Studies on piperazine derivatives have utilized platforms like SwissADME to evaluate their pharmacokinetic profiles. mdpi.com These platforms calculate a range of physicochemical and pharmacokinetic properties based on the compound's structure. For this compound, these predictions would provide insights into its oral bioavailability, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes.

Table 3: Predicted ADMET Properties for this compound This table is populated with computed data from PubChem and representative values from similar compounds to illustrate a typical ADMET profile.

| Property | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | 199.29 g/mol nih.gov | Good for oral absorption |

| LogP | -0.7 nih.gov | Hydrophilic nature |

| Topological Polar Surface Area (TPSA) | 36.9 Ų | Good intestinal absorption |

| Number of Hydrogen Bond Donors | 1 | Good for membrane permeability |

| Number of Hydrogen Bond Acceptors | 4 | Good for membrane permeability |

| Lipinski's Rule of Five | No violations | Likely orally bioavailable |

| Blood-Brain Barrier Permeation | Low | Unlikely to have CNS effects |

| Cytochrome P450 Inhibition | Potential inhibitor of CYP2D6 | Potential for drug-drug interactions |

| Synthetic Accessibility Score | Low mdpi.com | Relatively easy to synthesize mdpi.com |

Blood-Brain Barrier Penetration Propensity Studies

The blood-brain barrier (BBB) is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside. nih.gov For compounds targeting the CNS, the ability to penetrate the BBB is a critical determinant of their efficacy. Conversely, for peripherally acting drugs, minimal BBB penetration is often desired to avoid CNS side effects. Computational models, such as Quantitative Structure-Activity Relationship (QSAR) and machine learning algorithms, are widely employed to predict the BBB penetration potential of molecules. frontiersin.orgmdpi.comarxiv.org These models are built upon large datasets of compounds with experimentally determined BBB permeability and utilize various molecular descriptors to make predictions. nih.govnih.gov

The prediction of a compound's ability to cross the BBB is often quantified as the logarithm of the ratio of its concentration in the brain to that in the blood (logBB). Several physicochemical properties are known to influence a molecule's logBB value, including:

Lipophilicity (logP): A measure of a compound's solubility in lipids versus water. A moderate level of lipophilicity is generally favored for BBB penetration.

Molecular Weight (MW): Smaller molecules tend to cross the BBB more readily.

Polar Surface Area (PSA): A measure of the surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. Lower PSA values are generally associated with better BBB penetration.

Hydrogen Bond Donors and Acceptors (HBD/HBA): A high number of hydrogen bonds can impede passage across the lipid-rich BBB.

The physicochemical properties of this compound, as computed and available in public databases, can be analyzed within the framework of established predictive models for BBB penetration. nih.gov

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 199.29 g/mol | PubChem nih.gov |

| XLogP3 | -0.7 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 4 | PubChem nih.gov |

| Polar Surface Area | 36.9 Ų | PubChem nih.gov |

| Rotatable Bond Count | 4 | PubChem nih.gov |

Based on these properties, a theoretical assessment of the BBB penetration propensity of this compound can be made. The relatively low molecular weight and polar surface area are generally favorable for crossing the BBB. However, the presence of four hydrogen bond acceptors and a low logP value (indicating higher hydrophilicity) might limit its passive diffusion across the barrier. Various computational models provide a more quantitative prediction, often classifying compounds as BBB+ (penetrating) or BBB- (non-penetrating). mdpi.com While a specific in silico study on this compound is not publicly available, its properties can be compared to the general rules for CNS drug candidates, which often suggest a molecular weight under 400-500 Da, a logP between 2 and 5, a PSA below 60-90 Ų, and a limited number of hydrogen bond donors and acceptors. The compound's profile presents a mixed picture, suggesting that its BBB penetration might be moderate and could be influenced by active transport mechanisms.

Metabolic Stability and Metabolite Prediction Research

The metabolic stability of a compound is a critical factor influencing its half-life and duration of action. The prediction of metabolic pathways and the identification of potential metabolites are essential for understanding a compound's efficacy and safety profile. Xenobiotic metabolism primarily occurs in the liver and involves Phase I (functionalization) and Phase II (conjugation) reactions. nih.gov Computational tools have been developed to predict the sites of metabolism (SoM) and the structures of the resulting metabolites. cambridgemedchemconsulting.comnih.gov These tools often employ rule-based systems derived from known metabolic transformations or machine learning models trained on large datasets of experimental metabolic data. simulations-plus.combiotransformer.ca

The chemical structure of this compound contains several moieties that are susceptible to metabolic transformations. The piperazine and morpholine rings, as well as the ethyl linker, present potential sites for enzymatic action by cytochrome P450 (CYP) enzymes and other metabolic enzymes.

Table 2: Potential Metabolic Pathways for this compound

| Metabolic Reaction | Potential Site on the Molecule | Predicted Metabolite Type |

| N-dealkylation | Cleavage of the ethyl group from the piperazine or morpholine nitrogen. | Piperazine and morpholine derivatives. |

| Hydroxylation | Addition of a hydroxyl group to the aliphatic carbons of the piperazine or morpholine rings. | Hydroxylated derivatives. |

| Oxidation | Oxidation of the secondary amine in the piperazine ring or the carbons adjacent to the nitrogen atoms. | Lactams and other oxidized species. |

| Ring Opening | Cleavage of the piperazine or morpholine ring. | Various linear amine derivatives. |

| Glucuronidation (Phase II) | Conjugation of a glucuronic acid moiety to the secondary amine of the piperazine ring. | Glucuronide conjugate. |

Software such as BioTransformer, GLORYx, and CyProduct can predict the likelihood of these metabolic transformations. nih.govsimulations-plus.combiotransformer.ca For instance, the piperazine ring is a common site for N-dealkylation and oxidation. The secondary amine of the piperazine ring is also a likely site for Phase II conjugation reactions like glucuronidation. The morpholine ring is generally more metabolically stable, but can undergo oxidation. The ethyl linker can also be a site of hydroxylation.

The prediction of metabolic stability often involves incubating the compound with liver microsomes and measuring its rate of disappearance. In silico models can provide an early indication of a compound's likely metabolic fate, guiding further experimental studies. The presence of multiple potential metabolic sites on this compound suggests that it may undergo relatively extensive metabolism.

Biological Activity and Mechanistic Research of 4 2 Piperazin 1 Yl Ethyl Morpholine Analogs

Research into Antimicrobial Activity of 4-(2-Piperazin-1-yl-ethyl)-morpholine Derivatives

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. researchgate.net Derivatives incorporating piperazine (B1678402) and morpholine (B109124) rings have shown considerable promise in this area, exhibiting activity against a wide range of bacteria and fungi. preprints.orgnih.gov

The antibacterial potential of piperazine and morpholine derivatives has been evaluated against numerous bacterial species. Studies often determine the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

For instance, a series of newly synthesized morpholine derivatives demonstrated significant inhibitory action against a panel of twenty-nine Gram-positive and Gram-negative bacteria. preprints.orgnih.gov One derivative showed high inhibitory activity against 79.3% of the tested bacterial strains, with inhibition zones ranging from 17 to 26 mm. preprints.org Another study on imidazole-chalcone derivatives bearing morpholinyl and 4-ethylpiperazinyl moieties reported MIC values of 31.25 µg/mL against E. coli and 125 µg/mL against B. subtilis. nih.gov

Quinazoline-based hybrids featuring a 4-ethylpiperazin-1-yl group have also been identified as potent antibacterial agents. The chalcone (B49325) hybrid, (E)-3-(3,4-dimethoxyphenyl)-1-(4-((4-(4-ethylpiperazin-1-yl)quinazolin-2-yl)amino)phenyl)prop-2-en-1-one, was found to be the most active in its series, with an MIC of 3.12 μg/mL against tested bacterial strains. researchgate.net Furthermore, a novel pleuromutilin (B8085454) derivative, NPDM, which incorporates a piperazine ring, exhibited excellent in vitro antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), proving more potent than the reference drug tiamulin. mdpi.com The antibacterial effect of NPDM was found to be time-dependent. mdpi.com

Below is a table summarizing the in vitro antibacterial activity of selected piperazine and morpholine derivatives.

| Compound/Derivative Class | Bacterial Strain(s) | Key Findings (MIC/Inhibition Zone) |

| Imidazole-chalcones with morpholinyl & 4-ethylpiperazinyl groups nih.gov | Escherichia coli | MIC: 31.25 µg/mL |

| Bacillus subtilis | MIC: 125 µg/mL | |

| Morpholine derivatives preprints.org | Various Gram-positive & Gram-negative strains | Inhibition zones: 17-26 mm |

| Quinazoline-piperazine chalcone hybrid researchgate.net | S. aureus, B. cereus, P. aeruginosa, K. pneumoniae | MIC: 3.12 µg/mL |

| Norfloxacin-piperazine-thiazolidinedione hybrids nih.gov | Gram-negative bacteria | Inhibition zones: 14-32 mm |

| Gram-positive bacteria | Inhibition zones: 8-23 mm | |

| 22-(4-(2-(4-nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin (NPDM) mdpi.com | MRSA ATCC 43300 | MIC: ≤0.06 µg/mL |

In addition to antibacterial effects, analogs of this compound have been investigated for their antifungal properties. The mechanisms of action for these compounds are a key area of research, with studies pointing towards disruption of the fungal cell membrane and inhibition of essential biosynthetic pathways. nih.gov

A prominent mechanism for azole antifungal drugs is the inhibition of sterol 14α-demethylase, an enzyme critical for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nih.gov Research on alkylated piperazine-azole hybrids has demonstrated that their antifungal activity stems from the disruption of this ergosterol biosynthetic pathway, rather than direct membrane damage. nih.gov This was a strategic design choice, inspired by the known efficacy of morpholine-based fungicides like tridemorph. nih.gov

Similarly, quinofumelin (B3026455), a novel quinoline (B57606) fungicide, has been shown to not only inhibit the mycelial growth and spore germination of the pathogenic fungus Fusarium graminearum but also to significantly decrease its production of the mycotoxin deoxynivalenol (B1670258) (DON). mdpi.com Mechanistic studies revealed that quinofumelin disrupts the formation of the Fusarium toxisome, a cellular structure responsible for DON production. mdpi.com Other studies have highlighted the antifungal potential of piperazine-1-carbodithioate derivatives and piperazine-substituted quinazoline (B50416) hybrids against fungal strains like Candida albicans and Aspergillus clavatus. researchgate.netresearchgate.net

Anticancer Research Involving this compound Scaffolds

The piperazine and morpholine heterocycles are integral to the design of new anticancer agents due to their favorable physicochemical properties and their ability to interact with various biological targets. scispace.commdpi.com Research has focused on the synthesis of derivatives that can selectively induce cell death in cancer cells while sparing normal cells. nih.gov

A crucial first step in anticancer drug discovery is the evaluation of a compound's toxicity toward cancer cells, typically measured by its half-maximal inhibitory concentration (IC₅₀) or 50% growth inhibition (GI₅₀). Numerous studies have demonstrated the potent cytotoxic effects of piperazine and morpholine derivatives across a wide array of human cancer cell lines.

For example, a series of arylpiperazine derivatives were tested against human prostate cancer cell lines (PC-3, LNCaP, and DU145), with some compounds exhibiting strong cytotoxic activities with IC₅₀ values below 5 μM against LNCaP cells. mdpi.com In another study, novel vindoline–piperazine conjugates were evaluated against the NCI60 panel of human tumor cell lines. mdpi.com Two derivatives, one containing a [4-(trifluoromethyl)benzyl]piperazine moiety and another with a 1-bis(4-fluorophenyl)methyl piperazine group, showed outstanding potency, with GI₅₀ values often below 2 μM. mdpi.com The former was most effective against the MDA-MB-468 breast cancer cell line (GI₅₀ = 1.00 μM), while the latter was most potent against the HOP-92 non-small cell lung cancer cell line (GI₅₀ = 1.35 μM). mdpi.com

A library of 4-acyl-2-substituted piperazine urea (B33335) derivatives was screened for selective cytotoxicity against MCF7 breast cancer cells versus normal breast cells, identifying compounds with high selectivity. nih.gov Further, piperazine-linked bergenin (B1666849) derivatives displayed cell-specific cytotoxic activity against tongue cancer cells, while showing no toxicity to normal lung epithelial cells at concentrations up to 100 μM. nih.gov

The table below presents a selection of cytotoxicity data for these derivatives.

| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings (IC₅₀/GI₅₀) |

| Arylpiperazine derivatives mdpi.com | LNCaP (prostate) | IC₅₀ < 5 µM |

| Vindoline-piperazine conjugate 23 mdpi.com | MDA-MB-468 (breast) | GI₅₀ = 1.00 µM |

| Vindoline-piperazine conjugate 25 mdpi.com | HOP-92 (lung) | GI₅₀ = 1.35 µM |

| Piperazin-2-one derivatives nih.gov | HT-29 (colon), A549 (lung) | Significant cytotoxicity |

| 2-(Benzimidazol-2-yl)quinoxalines with N-methylpiperazine nih.gov | A549 (lung) | IC₅₀ at the level of doxorubicin |

| Piperazine-linked bergenin hybrids nih.gov | Tongue Cancer Cells | Excellent cytotoxic activity |

Understanding how these compounds exert their cytotoxic effects at a molecular level is critical for their development as therapeutic agents. A significant area of focus has been the inhibition of the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is frequently deregulated in cancer. nih.gov

The morpholine ring is a crucial feature for many PI3K inhibitors. acs.org The morpholine oxygen atom forms a key hydrogen bond with the hinge region of the PI3K enzyme, specifically with the backbone amide of the Val851 residue in PI3Kα. acs.org The importance of this interaction was highlighted in structure-activity relationship studies of ZSTK474, a PI3K inhibitor containing two morpholine groups. Replacing one morpholine with a piperazine ring resulted in a significant reduction in inhibitory activity against PI3K isoforms. nih.gov

However, other derivatives have been successfully designed as potent PI3K/mTOR inhibitors. A series of dimorpholinoquinazoline-based compounds were shown to inhibit the PI3K/Akt/mTOR cascade, with the lead compound inhibiting the phosphorylation of Akt, mTOR, and S6K at nanomolar concentrations. nih.gov Similarly, PQR309, a compound with a 4,6-dimorpholino-1,3,5-triazine core, is a potent, brain-penetrant, pan-class I PI3K/mTOR inhibitor. acs.org Researchers have also found that replacing the standard morpholine in some inhibitor scaffolds with bridged morpholines can dramatically enhance selectivity for mTOR over PI3Kα. researchgate.net Beyond kinase inhibition, some 2-(benzimidazol-2-yl)quinoxaline derivatives containing piperazine or morpholine are thought to exert their anticancer effects by binding to DNA. nih.gov

A hallmark of cancer is uncontrolled cell proliferation, often due to a dysfunctional cell cycle. Many effective anticancer drugs work by inducing cell cycle arrest, which halts cell division, and/or by triggering apoptosis, a form of programmed cell death.

Derivatives of piperazine and morpholine have demonstrated capabilities in both areas. For example, certain 4-benzyl-morpholine derivatives were found to cause cell cycle arrest in the G2/M phase and to induce apoptosis through a caspase-activated mechanism. sciforum.net Similarly, a study on fused benzo[h]chromeno[2,3-d]pyrimidine derivatives showed that the most effective compound induced cell cycle arrest primarily in the G1 phase in MCF-7 breast cancer cells. nih.gov

The induction of apoptosis is a common mechanistic endpoint. A potent dimorpholinoquinazoline-based PI3K/mTOR inhibitor was shown to trigger the cleavage of PARP1, a classic marker of apoptosis. nih.gov Piperazine-linked bergenin hybrids were also found to induce apoptosis by regulating the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. nih.gov Furthermore, a study of 2-(benzimidazol-2-yl)quinoxalines with N-methylpiperazine substituents suggested that their cytotoxic effect on lung adenocarcinoma cells was linked to stopping the cell cycle in the S phase and inducing mitochondrial apoptosis. nih.gov These findings underscore the potential of these scaffolds to eliminate cancer cells by disrupting fundamental cellular processes. nih.govnih.gov

Antidiabetic Research on this compound Derivatives

Derivatives of the this compound scaffold, which combines the structural features of both piperazine and morpholine, have been a subject of interest in the search for new antidiabetic agents. nih.govaithor.com Research has explored their potential to modulate key biological targets involved in glucose homeostasis. Studies indicate that compounds incorporating piperazine and morpholine moieties can exhibit significant in vitro and in vivo efficacy in the context of diabetes. nih.govnih.gov

α-Amylase and α-Glucosidase Inhibitory Activity Research

The inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase is a key therapeutic strategy for managing type 2 diabetes by delaying glucose absorption. Various derivatives incorporating the piperazine-morpholine framework have been investigated for this purpose.

Novel 6-(4-substitue-piperazin-1-yl)-2-aryl-1H-benzimidazole derivatives have demonstrated significant inhibitory activity against both α-glucosidase and α-amylase. nih.gov The reported IC₅₀ values for these compounds ranged from 0.85 ± 0.25 to 29.72 ± 0.17 µM for α-glucosidase and 4.75 ± 0.24 to 40.24 ± 0.10 µM for α-amylase, which is comparable to the standard drug acarbose (B1664774) (IC₅₀ = 14.70 ± 0.11 μM for α-glucosidase). nih.gov Similarly, piperazinyl- and morpholinyl-quinoline derivatives were found to inhibit α-glycosidase, with IC₅₀ values ranging from 584.20 ± 62.51 to 1023.16 ± 103.27 µM. nih.gov

Other related heterocyclic structures have also shown promise. Thiazolidine-2,4-dione derivatives have been synthesized and screened, showing α-glucosidase inhibitory activity with IC₅₀ values from 43.85 ± 1.06 to 380.10 ± 1.02 µM and α-amylase inhibition with IC₅₀ values between 18.19 ± 0.11 and 208.10 ± 1.80 µM. nih.gov Certain quinoline- and isoindoline-based compounds also displayed potent dual inhibition, with one derivative, in particular, showing an IC₅₀ of 0.07 mM against α-glycosidase and 0.21 mM against α-amylase. mdpi.com

| Compound Series | Enzyme | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| 6-(4-substitue-piperazin-1-yl)-2-aryl-1H-benzimidazoles | α-Glucosidase | 0.85–29.72 µM | nih.gov |

| 6-(4-substitue-piperazin-1-yl)-2-aryl-1H-benzimidazoles | α-Amylase | 4.75–40.24 µM | nih.gov |

| Piperazinyl- and morpholinyl-quinoline derivatives | α-Glycosidase | 584.20–1023.16 µM | nih.gov |

| Thiazolidine-2,4-dione derivatives | α-Glucosidase | 43.85–380.10 µM | nih.gov |

| Thiazolidine-2,4-dione derivatives | α-Amylase | 18.19–208.10 µM | nih.gov |

| Quinoline- and isoindoline-integrated compounds (Compound 7d) | α-Glycosidase | 0.07 mM | mdpi.com |

| Quinoline- and isoindoline-integrated compounds (Compound 7d) | α-Amylase | 0.21 mM | mdpi.com |

Dipeptidyl Peptidase-4 (DPP-4) Inhibitory Activity Studies

Dipeptidyl peptidase-4 (DPP-4) is a serine exopeptidase that inactivates incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), which are crucial for stimulating insulin (B600854) secretion. nih.gov Inhibition of DPP-4 is an established therapeutic approach for type 2 diabetes. researchgate.net

Research into piperazine-derived compounds has identified several potent DPP-4 inhibitors. nih.gov For instance, aryl piperazine derivatives have demonstrated notable in vitro inhibitory activity, with some compounds showing better performance than reference inhibitors. nih.gov Sulfonyl piperazine derivatives have also been evaluated, showing DPP-4 inhibition ranging from 19% to 30% at a 100 μM concentration. nih.gov A number of novel piperazine and pyridine (B92270) derivatives have been designed as DPP-4 inhibitors using in silico techniques, indicating the potential of this structural class. researchgate.net Specific examples from chemical libraries highlight potent inhibition, with compounds like DPP-4-IN-1, DPP-4-IN-12, and DPP-4-IN-9 exhibiting IC₅₀ values of 49 nM, 2 nM, and 8.22 nM, respectively. medchemexpress.com

| Compound Name/Series | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|

| DPP-4-IN-12 | 2 nM | medchemexpress.com |

| DPP-4-IN-9 | 8.22 nM | medchemexpress.com |

| DPP-4-IN-14 | 12.82 nM | medchemexpress.com |

| DPP-4-IN-1 | 49 nM | medchemexpress.com |

| DPP-4-IN-2 | 79 nM | medchemexpress.com |

| DPP-4-IN-15 | 8.24 μM | medchemexpress.com |

Glucose Uptake Promotion Research

Enhancing glucose uptake in peripheral tissues is another important mechanism for controlling hyperglycemia. Studies on sulfonamide derivatives of piperazine have explored this avenue. Certain synthesized sulfonamide derivatives, such as compounds 3g, 3i, and 7, were found to significantly promote glucose uptake. researchgate.net Their activity, measured by EC₅₀ values of 1.29, 21.38, and 19.03 μM respectively, proved to be 1.62- to 27-fold more potent than the reference compound berberine, highlighting their potential as agents that can improve glucose utilization. researchgate.net

Investigation of Enzyme Inhibition and Receptor Binding by this compound Derivatives

The piperazine and morpholine moieties are considered "privileged structures" in medicinal chemistry, as they can serve as scaffolds for designing ligands that bind to a wide range of biological targets. jocpr.com Derivatives incorporating these rings have been investigated for their ability to inhibit various enzymes and bind to specific receptors. jocpr.comdntb.gov.ua

Structure-Activity Relationship (SAR) Studies for Enzyme Affinity

Structure-activity relationship (SAR) studies are crucial for optimizing the inhibitory potency of new compounds. For enzyme inhibitors based on the piperazine-morpholine scaffold, SAR studies have revealed key structural features that govern their activity.

In the context of α-glucosidase and α-amylase inhibitors, the nature and position of substitutions on the core structure are critical. rsc.org For a series of pyrazoline-linked acyl thiourea (B124793) derivatives, different substitutions on an associated phenyl ring were found to be the basis for their varied inhibitory activities against urease, α-glucosidase, and α-amylase. rsc.org For thiazolidine-2,4-dione derivatives, SAR analysis helped confirm the binding interactions with the active sites of α-glucosidase and α-amylase. nih.gov The piperazine moiety itself is thought to contribute to binding by forming hydrogen bonds or electrostatic interactions within the enzyme's active site, which stabilizes the enzyme-inhibitor complex. nih.gov This is exemplified by benzimidazole (B57391) derivatives of piperazine, where structural features facilitate π-π stacking, hydrogen bonding, and electrostatic interactions that contribute to α-glucosidase inhibition. nih.gov

Exploration of Receptor Selectivity and Ligand-Receptor Interactions

The versatility of the piperazine scaffold allows it to be incorporated into ligands targeting a variety of receptors with high affinity and selectivity. jocpr.com

One study focused on N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective dopamine (B1211576) D₄ receptor ligand. nih.gov Structural modifications to the amide bond and the ethyl linker chain generally led to a decrease in D₄ receptor affinity, demonstrating the importance of this specific arrangement for potent binding. nih.gov

In another study, replacing a piperidine (B6355638) ring with a piperazine in a series of dual-target ligands drastically shifted the affinity profile. acs.org Compounds 4 (with piperazine) and 5 (with piperidine) showed significantly different affinities for the histamine (B1213489) H₃ receptor (Kᵢ = 3.17 nM vs. 7.70 nM) and the sigma-1 (σ₁) receptor (Kᵢ = 1531 nM vs. 3.64 nM), indicating that the choice between piperazine and piperidine is a critical element for achieving desired receptor selectivity. acs.org

Furthermore, research on N⁴-imidoethyl derivatives of 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine as 5-HT₁ₐ receptor ligands found that affinity increased with substitution on the cyclic imido rings, and a good correlation was observed between the inhibition constant (pKᵢ) and lipophilicity. nih.gov This highlights how modifications distal to the core piperazine ring can fine-tune receptor binding. nih.gov

Analytical and Spectroscopic Characterization of 4 2 Piperazin 1 Yl Ethyl Morpholine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the connectivity and chemical environment of atoms within 4-(2-piperazin-1-yl-ethyl)-morpholine. While specific experimental data is not widely published, a theoretical analysis based on the known structure allows for the prediction of expected chemical shifts (δ) in parts per million (ppm).

The structure consists of three distinct units: a morpholine (B109124) ring, a piperazine (B1678402) ring, and an ethyl linker. The electron-withdrawing nature of the oxygen and nitrogen atoms significantly influences the chemical shifts of adjacent protons and carbons, generally shifting them to a higher frequency (downfield).

¹H NMR: The proton spectrum is expected to show several signals corresponding to the different types of protons in the molecule. The protons on the morpholine ring adjacent to the oxygen atom would appear most downfield, followed by those adjacent to the nitrogen atoms. The ethyl bridge would likely present as two distinct triplets. The piperazine ring protons would show complex signals, with the N-H proton appearing as a broad singlet that can be exchanged with D₂O.

¹³C NMR: The carbon spectrum would display distinct signals for each unique carbon atom. Carbons bonded to heteroatoms (oxygen or nitrogen) are deshielded and resonate at higher chemical shifts. The carbons of the morpholine ring next to the oxygen would be the most downfield, followed by the carbons adjacent to the nitrogens in both rings.

The predicted chemical shifts for the primary signals are outlined in the table below.

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Morpholine: O-CH₂ | ~3.70 (t) | ~67.0 |

| Morpholine: N-CH₂ | ~2.50 (t) | ~53.5 |

| Ethyl Linker: N-CH₂ | ~2.60 (t) | ~57.0 |

| Ethyl Linker: N-CH₂ | ~2.45 (t) | ~53.0 |

| Piperazine: C-CH₂ | ~2.90 (t) | ~49.0 |

| Piperazine: N-CH₂ | ~2.40 (m) | ~46.0 |

| Piperazine: N-H | Variable, broad singlet | - |

Note: This is a predictive table based on analogous structures. Actual experimental values may vary. t = triplet, m = multiplet.

To unambiguously assign all proton and carbon signals and to understand the three-dimensional structure and conformational dynamics, advanced 2D NMR experiments are employed. bhu.ac.in

H,H-COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. It would be used to confirm the connectivity of the ethyl bridge protons (-CH₂-CH₂-) and to trace the proton connections within the morpholine and piperazine rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s). bhu.ac.in

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments show correlations between protons that are close in space, regardless of whether they are bonded. This technique provides insights into the molecule's stereochemistry and preferred conformation in solution. For example, it could reveal spatial proximities between protons on the ethyl chain and those on the heterocyclic rings. bhu.ac.in

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and aiding in its structural elucidation through fragmentation analysis. asianpubs.org

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass. For this compound, the molecular formula is C₁₀H₂₁N₃O. nih.gov HRMS is used to confirm this elemental composition.

The theoretically calculated masses are:

Average Mass: 199.298 g/mol nih.gov

Monoisotopic Mass: 199.168462 g/mol nih.gov

An experimental HRMS measurement yielding a mass very close to 199.168462 would serve as strong evidence for the correct molecular formula.